molecular formula C12H18ClNO3 B2636131 Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride CAS No. 210161-73-2

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride

Cat. No.: B2636131
CAS No.: 210161-73-2
M. Wt: 259.73
InChI Key: HGZKHFJFAHULCP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is a chiral amino ester derivative with a molecular formula of C₁₂H₁₇ClNO₃ and a molecular weight of 265.73 g/mol . Its structure features a 3-methoxyphenyl group attached to a propanoate backbone, with an ethyl ester and a protonated amine group forming the hydrochloride salt. The compound’s SMILES notation is CCOC(=O)CC(C1=CC(=CC=C1)OC)N, and its InChIKey is PORIRKMXFGLHFJ-UHFFFAOYSA-N . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of modified peptides and heterocyclic compounds, as evidenced by its structural analogs in radiolabeled peptide research .

Properties

IUPAC Name

ethyl 3-amino-3-(3-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2;/h4-7,11H,3,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZKHFJFAHULCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(3-methoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or distillation to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride with key analogs, focusing on substituent variations, molecular properties, and applications:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Applications/Properties Reference(s)
Ethyl 3-amino-3-(3-methoxyphenyl)propanoate HCl C₁₂H₁₇ClNO₃ 3-methoxyphenyl 265.73 Peptide synthesis, chiral intermediate
Ethyl 3-amino-3-(3-nitrophenyl)propanoate HCl C₁₁H₁₄ClN₂O₄ 3-nitrophenyl 285.70 High reactivity (nitro group), intermediates
Ethyl 3-amino-3-(4-ethylphenyl)propanoate HCl C₁₃H₂₀ClNO₂ 4-ethylphenyl 257.75 Pharmaceutical synthesis (e.g., venlafaxine impurities)
Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl C₁₁H₁₅ClFNO₂ 3-fluorophenyl 259.70 Improved bioavailability (fluorine substituent)
Ethyl 3-amino-3-(2-methylphenyl)propanoate HCl C₁₂H₁₈ClNO₂ 2-methylphenyl 251.73 Positional isomer effects on steric hindrance
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl C₁₁H₁₄ClF₂NO₂ 2,4-difluorophenyl 265.69 Stereochemical specificity in drug design

Key Structural and Functional Differences

Substituent Effects on Reactivity :

  • The 3-nitrophenyl analog (C₁₁H₁₄ClN₂O₄) exhibits higher reactivity due to the electron-withdrawing nitro group, making it suitable for coupling reactions in heterocyclic synthesis . In contrast, the 3-methoxyphenyl group (electron-donating) enhances solubility in polar solvents .
  • Fluorine substituents (e.g., 3-fluorophenyl) improve metabolic stability and bioavailability, as seen in analogs used in central nervous system (CNS) drug candidates .

Stereochemical Variations: Enantiomers like (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl and its (3S) counterpart (both C₁₁H₁₄ClF₂NO₂) demonstrate the importance of chirality in receptor binding, as highlighted in enantioselective synthesis studies .

Positional Isomerism: The 2-methylphenyl analog (C₁₂H₁₈ClNO₂) shows reduced steric hindrance compared to the 3-methoxy derivative, influencing its interaction with enzymatic targets .

Biological Activity

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is a compound with significant potential in various biological applications due to its unique structural features and interactions with biological macromolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H17NO3·HCl
  • Molecular Weight : Approximately 273.73 g/mol

The compound features an amino group and a methoxyphenyl group, allowing for diverse interactions with enzymes and receptors. Its structure facilitates its use as a biochemical probe in enzyme-substrate interaction studies and as a precursor in pharmaceutical synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes.
  • Hydrophobic Interactions : The methoxyphenyl group engages in hydrophobic interactions, modulating the activity of target proteins.

These interactions can lead to various biological effects, including modulation of enzyme activity and potential therapeutic outcomes.

Biological Activities

This compound exhibits several notable biological activities:

  • Antiproliferative Activity : Research indicates that derivatives of similar compounds have shown significant antiproliferative effects against cancer cell lines, such as HeLa cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, although specific mechanisms remain to be fully elucidated.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, contributing to its therapeutic potential in various diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeSignificant cytotoxicity against cancer cell lines
NeuroprotectivePotential protective effects on neuronal cells
Enzyme InhibitionInhibition of specific enzymes related to disease states

Case Study: Antiproliferative Activity

A study involving structural modifications of related compounds demonstrated that certain derivatives exhibited potent histone deacetylase inhibitory (HDACi) activity, leading to effective antiproliferative responses in cancer cell lines. The IC50 values ranged from 0.69 μM to 11 μM, indicating strong activity compared to doxorubicin .

Case Study: Neuroprotective Mechanisms

In a separate investigation, the neuroprotective effects were assessed using models of oxidative stress. Compounds similar to this compound showed reduced neuronal cell death and improved cellular viability under stress conditions, suggesting a potential for therapeutic use in neurodegenerative diseases.

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